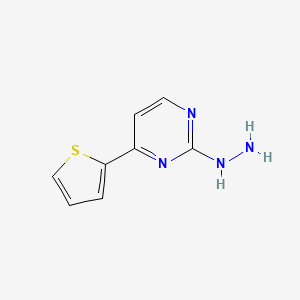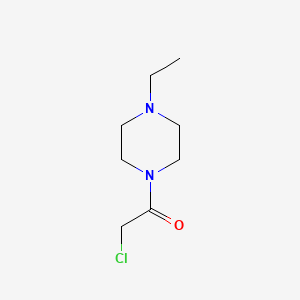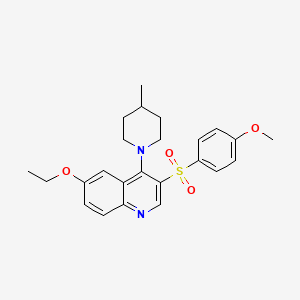![molecular formula C16H18N4O5S B2886529 (5-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1305259-68-0](/img/structure/B2886529.png)
(5-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in large-scale production.
化学反応の分析
Types of Reactions
(5-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The aromatic and heterocyclic rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
Biologically, (5-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets suggests applications in developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its unique structure allows it to interact with various biological pathways, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound’s stability and reactivity make it suitable for use in materials science, including the development of new polymers and advanced materials with specific properties.
作用機序
The mechanism of action of (5-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. This interaction can lead to inhibition or activation of target proteins, influencing cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives and piperazine-based molecules, such as:
- (5-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone analogs with different substituents.
- Pyrazole derivatives with varying aromatic groups.
- Piperazine compounds with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and application in various fields.
特性
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-26(22,23)20-6-4-19(5-7-20)16(21)13-9-12(17-18-13)11-2-3-14-15(8-11)25-10-24-14/h2-3,8-9H,4-7,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJMVDXGMIMDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
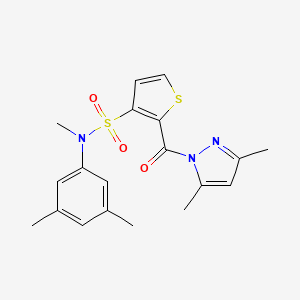

![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2886448.png)
![Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2886449.png)

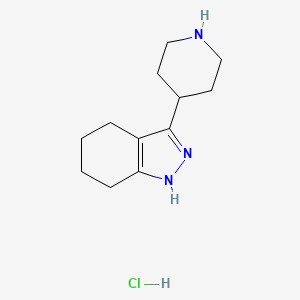
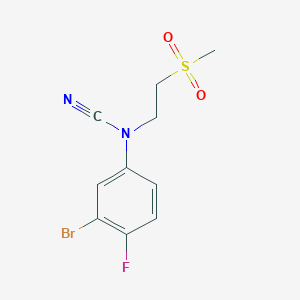
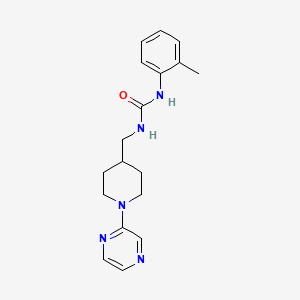
![3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2886456.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2886460.png)
